molecular formula C17H15ClO2 B12909269 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 917571-11-0

2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)

Cat. No.: B12909269
CAS No.: 917571-11-0
M. Wt: 286.8 g/mol
InChI Key: VPFDTLDVYKNDFW-UHFFFAOYSA-N
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Description

The detailed properties and specific research applications for 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) are not currently documented in widely available scientific literature. This compound belongs to a class of chemicals featuring a central methylene group bridging furan rings and an aromatic system. Researchers may be interested in this structure due to the potential reactivity of the furan rings and the influence of the chlorophenyl group on its electronic properties. Compounds with similar structural motifs, such as bis(5-methylfuran-2-yl)methane and 2,2'-(1-Phenylethylidene)bis(5-methylfuran) , are known, indicating that this chemical family is of interest in organic and medicinal chemistry research. The 5-methylfuran unit is a significant building block in chemical synthesis . Given its structural features, this compound could be investigated as a synthetic intermediate for the development of new materials, ligands, or pharmacologically active molecules. Its mechanism of action would be entirely dependent on the specific research context and is currently undefined. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

CAS No.

917571-11-0

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3

InChI Key

VPFDTLDVYKNDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Friedel–Crafts Arylation via Acetophenone Oxidation and Subsequent Condensation

A prominent method involves the oxidation of 3-chloroacetophenone to generate an aldehyde intermediate, followed by a double Friedel–Crafts reaction with 5-methylfuran.

  • Oxidation Step: Selenium dioxide (SeO₂) selectively oxidizes the methyl group adjacent to the ketone in 3-chloroacetophenone to form the corresponding glyoxal or aldehyde intermediate.
  • Condensation Step: The in situ generated aldehyde undergoes electrophilic aromatic substitution with two equivalents of 5-methylfuran under Lewis acid catalysis (e.g., lanthanide chlorides such as YbCl₃) to form the bis(furan) methylene compound.

Reaction conditions:

Step Reagents/Conditions Temperature Time Notes
Oxidation SeO₂ (2 equiv), DMSO-H₂O (9:1) 110 °C 15 hours Selective oxidation of acetophenone methyl group
Friedel–Crafts 5-Methylfuran, YbCl₃ (0.3 equiv) 70 °C 10 minutes Double arylation to form bis(furan) methylene
  • After reaction completion, the mixture is filtered to remove selenium byproducts, extracted with dichloromethane, dried, and purified by silica gel chromatography to isolate the product.

Direct Condensation of 5-Methylfuran with Aromatic Aldehydes

An alternative approach involves the direct condensation of 5-methylfuran with 3-chlorobenzaldehyde under mild acidic or catalytic conditions:

  • The aldehyde carbonyl carbon acts as an electrophile.
  • Two equivalents of 5-methylfuran nucleophilically attack the aldehyde, forming the bis(furan) methylene linkage.
  • Catalysts such as RuCl₃·3H₂O or molecular iodine can facilitate this reaction under mild conditions, often in protic solvents or solvent-free systems.

Typical conditions:

Catalyst Solvent Temperature Time Yield (%) Notes
RuCl₃·3H₂O Ethanol or solvent-free Room temp to 70 °C 6–13 hours 80–96% Mild, efficient, environmentally friendly
Molecular iodine Protic solvent Room temp Variable Moderate Catalyst-free variants also reported

This method is advantageous for its simplicity and mild conditions, avoiding harsh oxidants or metal catalysts.

Use of Bis(furan) Precursors and Methylene Donors

Another synthetic route involves the reaction of bis(dimethylamino)methane or similar methylene donors with 5-methylfuran derivatives in the presence of acid catalysts:

  • Bis(dimethylamino)methane reacts with 5-methylfuran or its derivatives to form the methylene-bridged bis(furan) compound.
  • Acid catalysts such as hydrogen chloride or Lewis acids promote the formation of the methylene bridge.
  • The reaction is typically carried out at low temperatures (0–20 °C) to control exothermicity and avoid side reactions.

Isolation and purification:

  • The reaction mixture is basified and extracted with organic solvents like ethyl acetate.
  • The product is purified by distillation or chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
SeO₂ oxidation + Friedel–Crafts SeO₂, YbCl₃, DMSO-H₂O, 5-methylfuran, 110 °C High selectivity, good yields Long reaction time, selenium waste 70–85
Direct condensation with aldehyde 3-Chlorobenzaldehyde, RuCl₃·3H₂O, mild temp Mild conditions, environmentally friendly Catalyst cost, longer reaction time 80–96
Methylene donor with acid catalyst Bis(dimethylamino)methane, HCl, low temp Controlled reaction, avoids halide impurities Requires careful temperature control 75–90

Research Findings and Notes

  • The SeO₂ oxidation method is well-documented for selective oxidation of acetophenone derivatives, enabling in situ aldehyde formation that facilitates subsequent Friedel–Crafts arylation with 5-methylfuran.
  • The direct condensation method using RuCl₃·3H₂O catalyst is notable for its mildness and high yields, making it suitable for sensitive substrates and scalable synthesis.
  • The bis(dimethylamino)methane method offers a halide-free route, minimizing halomethyl ether impurities and allowing reactions at or below room temperature, which is beneficial for thermally sensitive compounds.
  • Purification typically involves extraction, drying, and chromatographic techniques due to the sensitivity and polarity of the bis(furan) methylene products.
  • Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the formation of the methylene bridge and substitution pattern on the furan rings and aromatic moiety.

Chemical Reactions Analysis

Types of Reactions

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of bis-furan derivatives with varying bridging groups. Below is a comparative analysis of its structural and functional analogs:

Compound Molecular Formula Bridge Group Molecular Weight (g/mol) Key Applications/Context References
2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) C₁₅H₁₄O₃ 3-Chlorophenylmethylene 242.274 Byproduct in furfural hydrogenation
2,2'-Isopropylidenebis(5-methylfuran) C₁₃H₁₆O₃ Isopropylidene 220.26 Differential metabolite in plant tissues
2,2'-Butylidenebis[5-methylfuran] C₁₅H₂₀O₃ Butylidene 248.32 High-yield product in hydroxyalkylation
2,2'-(2-Furylmethylene)bis(5-methylfuran) C₁₅H₁₄O₃ 2-Furylmethylene 242.274 Trimer in furfuryl alcohol dehydration
2,5-Difurfurylfuran C₁₃H₁₀O₃ None (direct C–C linkage) 214.21 Dimer in catalytic dehydration processes

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound contrasts with electron-donating alkyl bridges (e.g., isopropylidene, butylidene). This difference impacts polarity, solubility, and interaction with catalysts.

Research Findings and Catalytic Insights

Catalyst Dependency

  • Target Compound : Forms under high-pressure hydrogenation conditions (20 bar H₂) using WxC-β-SiC .
  • Butylidenebis Derivatives : Dowex 50WX2-100 and ITQ-2 catalysts optimize yields in hydroxyalkylation, emphasizing the role of acidic sites .

Biological Activity

2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse scientific sources.

  • IUPAC Name : 2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
  • Molecular Formula : C17H15ClO2
  • Molecular Weight : 286.8 g/mol
  • CAS Number : 917571-11-0
PropertyValue
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
IUPAC Name2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
CAS No.917571-11-0

Synthesis

The synthesis of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 5-methylfuran in the presence of acidic catalysts such as p-toluenesulfonic acid or aluminum chloride. The reaction conditions generally include:

  • Solvent : Dichloromethane or toluene
  • Temperature : Room temperature or slightly elevated
  • Reaction Time : Several hours to overnight

Antimicrobial Properties

Research has indicated that compounds containing furan moieties exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of furan can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.00 µg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) has been explored through various in vitro assays. The compound's ability to induce cytotoxicity in cancer cell lines such as HeLa and HepG2 has been documented. The mechanism appears to involve the modulation of cellular pathways linked to apoptosis and cell proliferation .

The precise mechanism by which 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to alterations in biochemical pathways. This interaction could result in the inhibition of cell growth or induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated various furan derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) exhibited promising activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays :
    • In vitro studies were conducted on HeLa and HepG2 cell lines to assess cytotoxicity levels. The findings revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions between 5-methylfuran derivatives and a 3-chlorobenzaldehyde precursor. For example, a Friedel-Crafts alkylation or aldol-like condensation under anhydrous conditions (e.g., using BF₃·Et₂O or p-toluenesulfonic acid) can facilitate the formation of the methylene bridge. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize side products like trimers (e.g., 2,2'-(furylmethylene)bis(5-methylfuran), observed in similar systems) .

Q. How can the structural identity of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl) and furan ring signals (δ 5.5–6.5 ppm).
  • FT-IR : Look for C-Cl stretching (~750 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
  • GC-MS : Confirm molecular ion peaks (e.g., m/z ~300–350) and fragmentation patterns.
    Cross-validate with computational models (e.g., DFT-derived NMR shifts) to resolve ambiguities .

Q. What are the key reactivity trends of the methylene-bridged furan system in this compound?

  • Methodological Answer : The methylene bridge is susceptible to electrophilic substitution at the furan rings. For example:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) can reduce the furan rings to tetrahydrofuran derivatives, altering solubility and electronic properties .
  • Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., using Grignard reagents) at the chlorophenyl group, but monitor steric hindrance from the methylene bridge .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data for this compound?

  • Methodological Answer : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-311++G(d,p) basis set) and compare with experimental data. For example, discrepancies in ¹³C NMR signals for the methylene carbon can arise from conformational flexibility; MD simulations can model dynamic effects .
  • Case Study : In related benzofuran systems, X-ray crystallography confirmed deviations in predicted vs. observed dihedral angles, highlighting the need for multi-technique validation .

Q. What strategies optimize the stability of 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) under oxidative conditions?

  • Methodological Answer : Perform accelerated stability testing:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >200°C for furan derivatives).
  • Oxidative Stressors : Expose the compound to H₂O₂ or UV light, and monitor degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to prolong shelf life .

Q. How does the chlorophenyl substituent influence the electronic properties of the furan rings?

  • Methodological Answer : Use cyclic voltammetry (CV) to assess redox behavior:

  • The electron-withdrawing Cl group lowers the HOMO energy of the furan rings, reducing susceptibility to oxidation.
  • Compare with non-chlorinated analogs (e.g., 2,2'-methylenebis(5-methylfuran)) to isolate electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for collaborative studies?

  • Methodological Answer : Address batch-to-batch variability by:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Solvent Selection : Replace THF with greener solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .

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